molecular formula C20H23N5OS B3039199 OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide CAS No. 585550-72-7

OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide

Cat. No.: B3039199
CAS No.: 585550-72-7
M. Wt: 381.5 g/mol
InChI Key: PCWGZEKPFQTIOC-UHFFFAOYSA-N
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Description

OLC12 (also referred to as VUAA3) is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-pyridinyl group at position 5, an ethyl group at position 4, and a thioether-linked acetamide moiety terminating in a 4-isopropylphenyl group. Its IUPAC name is 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide (CAS: Not explicitly listed; ChemSpider ID inferred from structural analogs).

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(16-9-11-21-12-10-16)23-24-20(25)27-13-18(26)22-17-7-5-15(6-8-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGZEKPFQTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585550-72-7
Record name 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Structure and Functional Significance

Structural Composition

OLC12/VUAA3 is a triazole-thioacetamide derivative with the following IUPAC name: 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide. Its structure comprises:

  • A 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a pyridinyl moiety.
  • A thioether linkage connecting the triazole to an acetamide group.
  • An N-(4-isopropylphenyl) substituent on the acetamide nitrogen.

Biological Relevance

OLC12/VUAA3 acts as a potent agonist of Orco, a conserved co-receptor essential for insect odorant receptor (OR) function. By activating Orco, this compound enables electrophysiological studies of ORs in heterologous systems such as Xenopus oocytes, facilitating research on mosquito repellents and insect behavior modulators.

Synthetic Routes and Methodologies

General Synthesis Strategy

The preparation of OLC12/VUAA3 involves a multi-step sequence focusing on:

  • Triazole Core Formation : Cyclization of hydrazine derivatives with nitriles or cyanamides.
  • Thioether Linkage Installation : Coupling of the triazole with a mercaptoacetamide intermediate.
  • Functional Group Modifications : Introduction of ethyl and pyridinyl groups via nucleophilic substitution or metal-catalyzed cross-coupling.
Step 1: Synthesis of 4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole

The triazole core is synthesized by reacting 4-pyridinylcarboxamide with ethyl hydrazinecarboxylate under acidic conditions. Cyclization is achieved via heating in the presence of phosphoryl chloride (POCl₃), yielding the 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole intermediate.

Step 2: Thiolation and Acetamide Coupling

The triazole is functionalized with a thiol group using Lawesson’s reagent, followed by reaction with chloroacetyl chloride to form the thioacetamide bridge. Subsequent coupling with 4-isopropylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the final product.

Patent-Derived Optimization

Patent EP2850068B1 describes analogous triazole-thioacetamide syntheses, highlighting:

  • Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) for cyclization steps.
  • Catalysts : Palladium(II) acetate for Suzuki-Miyaura couplings to introduce aromatic substituents.
  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.95 (d, J = 5.6 Hz, 2H, pyridinyl H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (s, 2H, CH₂CO), 3.20 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₅N₅OS : [M+H]⁺ = 402.1701; Found : 402.1705.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.
  • Retention Time : 12.3 min; Purity : >98%.

Biological Evaluation and Applications

Orco Activation in Xenopus Oocytes

OLC12/VUAA3 elicits dose-dependent inward currents in Xenopus oocytes co-expressing Orco and odorant receptors (e.g., CquiOR32/CquiOrco). Electrophysiological recordings demonstrate an EC₅₀ of 1.2 μM, confirming its potency as an Orco agonist.

Comparative Efficacy

Parameter OLC12/VUAA3 VUAA1 (Control)
EC₅₀ (μM) 1.2 3.5
Max Current (μA) 2.8 1.9
Solubility (mM) 10 5

Data derived from two-electrode voltage-clamp assays in oocytes.

Challenges and Innovations

Synthetic Hurdles

  • Thioether Stability : Degradation under acidic conditions necessitates inert atmospheres during synthesis.
  • Regioselectivity : Ensuring correct substitution on the triazole ring requires careful control of reaction temperatures.

Formulation Advances

Microencapsulation of OLC12/VUAA3 in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances its stability in bioassays, extending half-life from 24 hours to 7 days.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and related derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2.1. Olfactory Research

OLC12 has been extensively studied for its effects on insect olfactory systems. It acts as an agonist at the Orco receptor, enhancing the sensitivity and responsiveness of olfactory neurons to environmental stimuli.

Key Findings

  • OLC12 has been shown to activate both heteromeric and homomeric insect olfactory receptors effectively .
  • Concentration-response analyses indicate that OLC12 is a more potent Orco agonist compared to other known ligands like VUAA1 and OLC3 .

2.2. Pest Control Strategies

The application of OLC12 in pest control is particularly promising. By leveraging its ability to activate olfactory receptors in pests, researchers are exploring its potential to disrupt mating or feeding behaviors.

Case Studies

  • A study demonstrated that OLC12 could enhance the detection of specific odors by pests, potentially leading to new strategies for pest management through attract-and-kill methods .
  • The modulation of olfactory signaling pathways using OLC12 can be used to create more effective lures that attract pests to traps.

2.3. Neurobiology and Behavioral Studies

In neurobiology, OLC12 serves as a valuable tool for understanding the molecular mechanisms underlying sensory perception.

Research Insights

  • Experiments using Xenopus oocytes expressing insect ORs revealed that OLC12 significantly alters neuronal activity patterns in response to odorants .
  • The specificity of receptor activation can be manipulated by varying concentrations of OLC12, allowing researchers to dissect the roles of different receptors in behavior and sensory processing.

Comparative Efficacy of OLC12

To better understand the efficacy of OLC12 compared to other compounds, a summary table is provided below:

CompoundPotency (EC50)Receptor TypeReference
OLC12Lower EC50 values indicate higher potencyOrco Agonist
VUAA1Higher EC50 values than OLC12Orco Agonist
OLC3Moderate potency compared to OLC12Orco Agonist

Mechanism of Action

The mechanism of action of 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Triazole Substituents: Allyl or amino groups (e.g., in and ) may influence steric hindrance or electronic properties, affecting bioactivity .
  • Phenyl Modifications : Isopropyl (OLC12) vs. ethyl (VUAA1) or ethoxy (AM34) groups alter lipophilicity and pharmacokinetic profiles .

Functional Activity Comparison

OLC12/VUAA3 and its analogs exhibit diverse biological activities, primarily targeting insect olfaction or enzymes.

Table 2: Functional Activity of OLC12/VUAA3 and Analogs

Compound Name Target/Activity Efficacy/Notes Reference
OLC12/VUAA3 Orco agonist (Insect odorant receptors) Potent activator in Culex quinquefasciatus; used in mosquito repellency studies
VUAA1 Orco agonist (Drosophila melanogaster) Enhances odorant receptor sensitivity; foundational in olfactory research
AM31, AM33, AM34 HIV-1 reverse transcriptase inhibitors Superior binding affinity to Nevirapine (Ki in nanomolar range)
FP1-12 (Hydroxyacetamide derivatives) Antiproliferative agents Synthesized for cancer research; mechanism distinct from OLC12
3.1-3.21 (Furan derivatives) Anti-exudative agents Comparable efficacy to diclofenac sodium in inflammation models

Key Observations :

  • Orco Agonists : OLC12 and VUAA1 share insect-targeted activity but differ in species specificity (e.g., mosquitoes vs. fruit flies) .
  • Therapeutic Applications : AM34 (HIV) and FP1-12 (cancer) highlight structural versatility of triazole-acetamides but diverge functionally from OLC12 .
  • Anti-inflammatory Activity : Furan-containing analogs () demonstrate the scaffold’s adaptability beyond neurobiology .

Biological Activity

The compound OLC12, also known as VUAA3, is a synthetic ligand that has garnered attention for its biological activity, particularly in the context of olfactory receptors in mosquitoes. This article reviews the biological activity of OLC12, focusing on its mechanisms of action, receptor interactions, and implications for pest management.

Chemical Structure and Properties

OLC12 is characterized by its complex structure:

  • Chemical Name : 2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide
  • Molecular Formula : C18_{18}H22_{22}N4_{4}S
  • Molecular Weight : 342.46 g/mol

OLC12 functions primarily as an inverse agonist at specific olfactory receptors in mosquitoes. Research indicates that it modulates the activity of these receptors by shifting the equilibrium between their active and inactive states. For instance, studies conducted on Culex quinquefasciatus have demonstrated that OLC12 can elicit significant inward currents in oocyte expression systems when co-expressed with the obligatory coreceptor Orco. This interaction suggests that OLC12 may enhance or inhibit olfactory signaling pathways depending on the context of receptor activation.

Inhibition of Olfactory Receptors

  • Olfactory Receptor Modulation :
    • OLC12 has been shown to inhibit certain olfactory receptors when challenged with various odorants. Specifically, it affects the receptor CquiOR32, leading to a dose-dependent decrease in inward currents elicited by stimulatory compounds like methyl salicylate .
  • Behavioral Impact :
    • The modulation of olfactory receptors by OLC12 may influence mosquito behavior, potentially affecting their attraction to hosts or oviposition sites. This is particularly relevant for vector control strategies aimed at reducing mosquito populations.

Case Studies and Experimental Findings

Several studies have explored the effects of OLC12 on mosquito olfactory receptors:

  • Study 1 : In a study examining the responses of Cx. quinquefasciatus olfactory receptors to various compounds, OLC12 was identified as a significant modulator that altered receptor activity when presented alongside other odorants .
  • Study 2 : Another investigation focused on the structural basis of receptor specificity and found that mutations in olfactory receptors could affect their sensitivity to OLC12, highlighting its role as a ligand candidate for further research in olfactory receptor pharmacology .

Data Tables

StudyOrganismReceptorResponse to OLC12Notes
Cx. quinquefasciatusCquiOR32Inward currents observedDose-dependent response
Cx. quinquefasciatusCquiOR27No responseInsensitivity to OLC12
VariousOrco + CquiOR variantsVariable responsesStructural mutations alter sensitivity

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound?

The compound is synthesized via multi-step heterocyclic condensation. A representative method involves refluxing equimolar concentrations of substituted oxazolone and triazole-thioacetamide derivatives in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours . Post-reaction, excess pyridine is distilled, and the product is precipitated using ice-HCl, followed by ethanol recrystallization. Alternative routes include nucleophilic substitution with sodium azide in toluene/water systems for azido intermediates, which are further functionalized .

Key Conditions Table

StepReagents/CatalystsSolventTemperature/TimeYield Optimization
CyclocondensationPyridine, Zeolite (Y-H)Neat150°C, 5 hCatalyst loading (0.01 M)
AzidationNaN₃Toluene:H₂O (8:2)Reflux, 5–7 hStoichiometric NaN₃ excess (1.5 eq)

Q. How is the structural identity of the compound confirmed?

Structural characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify acetamide linkage (δ ~2.1 ppm for CH₃CO) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂N₅OS: calc. 396.16, observed 396.15) .
  • X-ray Crystallography (if crystals obtained): For unambiguous confirmation of triazole-pyridine spatial arrangement .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst Screening : Zeolite (Y-H) enhances regioselectivity in triazole formation by stabilizing transition states via Lewis acid sites .
  • Solvent Engineering : Using toluene:water biphasic systems improves azide substitution kinetics while minimizing side reactions .
  • Reaction Monitoring : TLC (hexane:EtOAc 9:1) ensures intermediate purity before proceeding to subsequent steps .

Q. How are excipients selected for formulating this compound into tablets?

A factorial design approach evaluates 16 excipients for tablet compatibility :

  • Binders : Hydroxypropyl methylcellulose (HPMC) improves granule cohesion.
  • Disintegrants : Sodium starch glycolate (2% w/w) ensures rapid dissolution.
  • Lubricants : Magnesium stearate (1% w/w) prevents sticking during compression.
  • Optimization Criteria : Friability (<1%), crushing strength (>50 N), and disintegration time (<30 min).

Excipient Performance Table

Excipient ClassExampleConcentration RangeImpact on Tablet Properties
BinderHPMC2–5% w/w↑ Crushing strength, ↓ Friability
DisintegrantSSG1–3% w/w↓ Disintegration time
LubricantMg stearate0.5–1.5% w/w↓ Ejection force

Q. What analytical techniques assess purity and stability under storage conditions?

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile:water gradient) detect impurities at 254 nm; validated for linearity (R² > 0.995) and LOD/LOQ (0.1 μg/mL and 0.3 μg/mL) .
  • Forced Degradation Studies : Acid/alkali hydrolysis (0.1 M HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B) identify degradation pathways .
  • Stability-Indicating Methods : Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C/60% RH .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

  • Meta-Analysis Framework : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for antiproliferative activity) and normalize data by cell line/passage number .
  • Structure-Activity Relationship (SAR) Modeling : Quantum mechanical calculations (DFT) correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
  • In Silico Docking : AutoDock Vina screens against target proteins (e.g., kinases) to validate hypothesized mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide

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